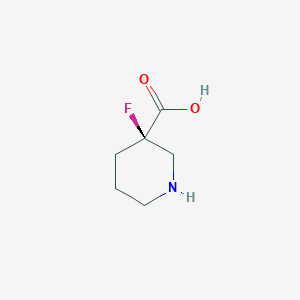

(3R)-3-Fluoropiperidine-3-carboxylic acid

Description

Contemporary Significance of Fluorine in Organic and Medicinal Chemistry Research

The use of fluorine in organic and medicinal chemistry has become a cornerstone of modern drug design. nih.govresearchgate.net The strategic placement of fluorine atoms within a molecule can profoundly influence its properties. researchgate.net Due to its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov This modification can lead to improved pharmacokinetic profiles.

Furthermore, fluorine's electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which is crucial for optimizing a drug's solubility, membrane permeability, and binding interactions with its biological target. researchgate.netnih.gov The introduction of fluorine can also enhance binding affinity to target proteins through favorable electrostatic and hydrophobic interactions. guidechem.comresearchgate.net Beyond therapeutics, the stable isotope fluorine-19 (¹⁹F) is a valuable nucleus for NMR spectroscopy, while the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is essential for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. researchgate.netnih.gov

Structural and Biological Context of Piperidine (B6355638) Carboxylic Acids as Scaffolds

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. researchgate.netnih.gov Its saturated, sp³-hybridized nature allows it to adopt well-defined three-dimensional chair conformations, providing a rigid scaffold that can orient substituents in precise spatial arrangements for optimal interaction with biological targets. nih.gov This structural feature is critical in drug discovery for creating molecules with high specificity and potency.

The addition of a carboxylic acid group to the piperidine scaffold introduces a key functional handle. This group can participate in hydrogen bonding, salt bridge formation, and other electrostatic interactions within a protein's active site. acs.org Piperidine carboxylic acids, such as nipecotic acid, are known to act as mimics of neurotransmitters like γ-aminobutyric acid (GABA), leading to their exploration in neuroscience research. rsc.org The versatility of the piperidine carboxylic acid framework makes it an indispensable building block for constructing complex molecular architectures in drug development. wikipedia.org

Academic and Research Significance of (3R)-3-Fluoropiperidine-3-carboxylic acid

This compound emerges as a highly significant compound by merging the advantageous properties of both fluorine chemistry and the piperidine carboxylic acid scaffold. Its importance lies in its role as a constrained, chiral, fluorinated amino acid analogue. The presence of a fluorine atom and a carboxylic acid on the same stereocenter creates a quaternary center that imparts significant conformational rigidity.

The specific (3R) stereochemistry allows for highly specific interactions in a chiral biological environment, such as an enzyme active site or a receptor binding pocket. The fluorine atom can modulate the pKa of both the carboxylic acid and the piperidine nitrogen, influencing the molecule's ionization state at physiological pH. It also introduces a polar element that can be exploited for unique binding interactions. nih.gov Consequently, this compound is not just a final molecule but a valuable building block for synthesizing more complex peptide mimics (peptidomimetics) and other bioactive molecules, where its constrained conformation and fluorinated nature can be used to enhance stability, binding affinity, and biological activity. nih.govmdpi.com

Structure

3D Structure

Properties

CAS No. |

211379-83-8 |

|---|---|

Molecular Formula |

C6H10FNO2 |

Molecular Weight |

147.15 g/mol |

IUPAC Name |

(3R)-3-fluoropiperidine-3-carboxylic acid |

InChI |

InChI=1S/C6H10FNO2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4H2,(H,9,10)/t6-/m1/s1 |

InChI Key |

KSIRIZKXXISPRE-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@](CNC1)(C(=O)O)F |

Canonical SMILES |

C1CC(CNC1)(C(=O)O)F |

Origin of Product |

United States |

Synthesis and Chemical Properties

Established Synthetic Routes

The synthesis of chiral α-fluorinated amino acids is a significant challenge in organic chemistry. Common strategies that could be adapted for this target molecule include:

Asymmetric Electrophilic Fluorination: This approach would likely start with a chiral piperidine (B6355638) precursor containing a functional group at the 3-position that can be converted into an enolate or its equivalent. Treatment with an electrophilic fluorinating agent (such as N-Fluorodibenzenesulfonimide, NFSI, or Selectfluor®) in the presence of a chiral catalyst or auxiliary would then introduce the fluorine atom stereoselectively. researchgate.netmdpi.com

From Chiral Precursors: An alternative route could involve starting with a commercially available, enantiopure starting material that already contains the necessary stereochemistry. For instance, a chiral amino acid could be elaborated and cyclized to form the fluorinated piperidine ring. acs.org

Fluorination of Hydroxy Precursors: A common method for introducing fluorine is the deoxofluorination of a corresponding hydroxyl group using reagents like diethylaminosulfur trifluoride (DAST). An asymmetric synthesis would first create a chiral 3-hydroxy-piperidine-3-carboxylic acid derivative, which would then be subjected to fluorination. researchgate.net

Asymmetric Catalysis Approaches

Chemical Properties

The chemical behavior of this compound is dictated by its three primary functional components: the secondary amine, the carboxylic acid, and the C-F bond at a quaternary carbon.

Acidic and Basic Properties: The molecule is amphoteric, possessing both a basic nitrogen atom and an acidic carboxylic acid. The presence of the highly electronegative fluorine atom on the α-carbon is expected to have a significant inductive effect, increasing the acidity (lowering the pKa) of the carboxylic acid and decreasing the basicity (lowering the pKa) of the piperidine nitrogen compared to their non-fluorinated counterparts. rsc.org For comparison, the predicted pKa of the parent 3-fluoropiperidine (B1141850) is approximately 8.48. guidechem.com

| Property | Description | Inferred Value/Characteristic |

| Molecular Formula | C₆H₁₀FNO₂ | - |

| Molecular Weight | 147.15 g/mol | - |

| Acidity (pKa₁) | Carboxylic Acid | Expected to be lower than typical amino acids due to fluorine's inductive effect. |

| Basicity (pKa₂) | Piperidine Nitrogen | Expected to be lower than non-fluorinated piperidines (Predicted pKa of 3-fluoropiperidine is ~8.48). guidechem.com |

| Physical Form | - | Likely a solid at room temperature. |

| Solubility | - | Expected to be soluble in water, especially at neutral pH where it can exist as a zwitterion. |

| Stability | - | High; the C-F bond is very stable. |

Stereochemical Investigations and Conformational Analysis of 3r 3 Fluoropiperidine 3 Carboxylic Acid

Determination of Absolute and Relative Stereochemistry

The designation (3R)-3-Fluoropiperidine-3-carboxylic acid specifies the absolute stereochemistry at the C3 position of the piperidine (B6355638) ring. The "R" configuration is determined by the Cahn-Ingold-Prelog priority rules, where the fluorine atom, the carboxylic acid group, and the two carbon atoms of the ring attached to C3 are ranked. The chiral center at C3, being a quaternary carbon substituted with four different groups (fluorine, carboxylic acid, C2, and C4 of the piperidine ring), defines the enantiomeric form of the molecule.

The relative stereochemistry would describe the spatial relationship between the substituents at C3 (fluorine and carboxylic acid) and any other substituents on the piperidine ring. In this specific, unsubstituted (on other ring carbons) case, the primary focus shifts to the conformational arrangement of these C3 substituents relative to the ring itself, i.e., whether they adopt axial or equatorial positions in the chair conformation.

Conformational Behavior of Fluorinated Piperidines.

The conformational landscape of fluorinated piperidines is a subject of significant academic and industrial interest due to the unique properties fluorine imparts upon a molecule. Unlike simple alkyl-substituted cyclohexanes where equatorial positioning is generally favored to minimize steric hindrance, fluorinated piperidines often exhibit a preference for the axial orientation of the fluorine atom. This preference is governed by a complex balance of stereoelectronic effects rather than simple sterics.

The presence of a highly electronegative fluorine atom at the C3 position significantly influences the geometry of the piperidine ring. The chair conformation is still expected to be the most stable, but the fluorine substituent will perturb the ring's dihedral angles compared to an unsubstituted piperidine. The C-F bond is highly polarized, which can lead to significant electrostatic interactions with other parts of the molecule, particularly the nitrogen atom and its lone pair.

The preference of fluorine for the axial position in many fluorinated N-heterocycles is a well-documented phenomenon. This axial preference directly impacts the dihedral angles within the ring. For instance, in an axial conformation, the dihedral angles involving the C3 carbon and its neighbors will differ significantly from those in an equatorial conformation, which can be observed and quantified using spectroscopic and computational methods.

For this compound, two primary chair conformations are in equilibrium: one with the fluorine atom in an axial position and the carboxylic acid in an equatorial position, and the other with an equatorial fluorine and an axial carboxylic acid.

The exact position of this equilibrium is determined by the free energy difference (ΔG) between the two conformers. Studies on related fluorinated piperidines have shown that the axial-fluorine conformer can be significantly stabilized, sometimes becoming the major component in the equilibrium. The polarity of the solvent also plays a crucial role, with more polar solvents potentially influencing the conformational balance.

Table 1: Expected Conformational Equilibria for this compound This table is illustrative and based on general principles for fluorinated piperidines, as specific experimental data for the target compound were not found.

| Conformer | Fluorine Position | Carboxylic Acid Position | Expected Relative Stability | Key Stabilizing/Destabilizing Factors |

| A | Axial | Equatorial | Potentially Favored | Anomeric effect (nN→σ*C-F), favorable charge-dipole interactions. |

| B | Equatorial | Axial | Potentially Less Favored | Steric hindrance from axial carboxylic acid, less favorable electronic interactions. |

The preference for an axial fluorine in piperidine rings is often attributed to a combination of stabilizing intramolecular interactions that overcome steric repulsion.

Anomeric Effects: A key factor is the generalized anomeric effect, which involves the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the C-F bond (nN→σ*C-F). This interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, a geometry that occurs when the fluorine is in the axial position.

Charge-Dipole Interactions: The electrostatic attraction between the partial negative charge on the fluorine and the partial positive charge on a protonated nitrogen atom can further stabilize the axial conformer.

Steric Repulsions: While electronic effects often favor the axial fluorine, steric hindrance must also be considered. In the case of this compound, placing the larger carboxylic acid group in the axial position would likely lead to significant 1,3-diaxial steric strain, thus disfavoring that conformation.

These competing forces—stabilizing electronic interactions versus destabilizing steric repulsions—dictate the final conformational preference.

Spectroscopic Techniques for Conformational Studies (e.g., Nuclear Magnetic Resonance Spectroscopy including NOESY).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational behavior of fluorinated piperidines.

1H and 13C NMR: The chemical shifts and coupling constants in 1H and 13C NMR spectra provide valuable conformational information. The magnitude of three-bond coupling constants (3J), particularly between protons (3JHH) and between fluorine and protons (3JHF), are dependent on the dihedral angle as described by the Karplus equation. By measuring these coupling constants, one can infer the axial or equatorial orientation of the substituents.

19F NMR: 19F NMR is also highly informative. The chemical shift of the fluorine nucleus is sensitive to its electronic environment, which changes between axial and equatorial positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment is crucial for determining spatial proximity between atoms. For this compound, NOESY can reveal through-space correlations between the fluorine atom or protons on C3 and other protons on the ring. For example, an axial fluorine would show NOE correlations to the axial protons at C2 and C4, whereas an equatorial fluorine would show correlations to both axial and equatorial protons on the adjacent carbons. This technique provides unambiguous evidence for the preferred conformation.

Computational investigations, often performed in conjunction with NMR studies, help to rationalize the experimental observations and quantify the energetic contributions of the various intramolecular interactions.

Computational and Theoretical Studies on 3r 3 Fluoropiperidine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. aimspress.com By approximating the electron density of a molecule, DFT can elucidate complex aspects of its behavior, from the energetics of chemical reactions to its intrinsic electronic characteristics. researchgate.net

While specific DFT studies on the synthesis of (3R)-3-Fluoropiperidine-3-carboxylic acid are not extensively published, the methodology is well-suited to explore potential synthetic routes. The synthesis of fluorinated piperidines often involves challenging steps where stereochemistry is crucial. For instance, a key step could be the diastereoselective fluorination of a piperidine (B6355638) precursor. nih.govresearchgate.net

DFT calculations can be employed to model the reaction pathway of such a fluorination step. Researchers can map the potential energy surface, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of activation energy barriers, which govern the reaction kinetics. By comparing the energy barriers for pathways leading to different stereoisomers, one can predict the most likely product, providing a rationale for experimentally observed stereoselectivity. researchgate.net For example, in a proposed synthesis involving the fluorination of an enolate intermediate, DFT could clarify whether the fluorine source (e.g., N-Fluorodibenzosulfonimide, NFSI) would approach from the axial or equatorial face of the piperidine ring and calculate the associated energy costs for each approach. researchgate.net Such analysis provides fundamental insights into the factors controlling the stereochemical outcome of the synthesis. nih.gov

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are used to determine various electronic properties and reactivity descriptors. aimspress.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For this compound, the HOMO is likely localized on the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO may be distributed over the carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. aimspress.com It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net In this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl group and a region of positive potential near the amine hydrogen and the carboxylic acid proton. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which dictate the molecule's interactions with biological targets. rsc.org

Below is a table of typical electronic properties that would be calculated for a molecule like this compound using DFT, based on values for similar compounds. researchgate.netmdpi.com

| Descriptor | Typical Calculated Value | Significance |

| EHOMO | ~ -7.0 to -9.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -0.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 8.0 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | ~ 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

The three-dimensional structure of fluorinated piperidines is complex due to the chair conformation of the ring and the stereoelectronic effects of the fluorine substituent. nih.gov Computational analysis is essential for understanding the conformational preferences of this compound. researchgate.net Studies on the closely related 3-fluoropiperidine (B1141850) have shown a surprising preference for the fluorine atom to be in the axial position, which is counterintuitive based on sterics alone. nih.gov

DFT calculations can map the conformational energy landscape by calculating the relative free energies (ΔG) of different conformers, such as the chair conformations with the fluorine atom in either the axial or equatorial position. researchgate.netnih.gov These calculations have revealed that the axial preference is driven by stabilizing hyperconjugative interactions, specifically the donation of electron density from anti-periplanar C-H bonds into the low-lying antibonding orbitals of the C-F and C-N bonds (σC-H → σC-F and σC-H → σC-N). nih.gov The presence of the carboxylic acid group at the C3 position would further influence this landscape, and DFT can predict the most stable low-energy conformers by accounting for all steric and electronic interactions. mdpi.com

The following table presents computational data for the conformational preference of 3-fluoropiperidine derivatives, which serves as a model for understanding this compound. researchgate.net

| Compound (Analog) | Conformer | ΔG (Gas Phase, kcal/mol) | ΔG (Solvent, kcal/mol) | Experimental Observation |

| 3-Fluoropiperidine (NH) | Axial | -1.1 | -0.7 (Water) | Axial Preferred |

| Equatorial | 0.0 | 0.0 | ||

| N-TFA-3-Fluoropiperidine | Axial | -1.5 | -1.2 (Chloroform) | Axial Preferred |

| Equatorial | 0.0 | 0.0 | ||

| 3-Fluoropiperidinium (HCl) | Axial | -1.5 | -1.5 (Water) | Axial Preferred |

| Equatorial | 0.0 | 0.0 |

Data adapted from computational studies on 3-fluoropiperidine derivatives, which are used as a proxy for the target molecule. researchgate.net

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical methods can be used to predict a wide range of molecular properties with high accuracy. jocpr.comjocpr.com These ab initio calculations solve the Schrödinger equation from first principles, providing fundamental information about the molecule. psu.edu

For this compound, these methods can be used to compute:

Optimized Molecular Geometry: Calculation of precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation. emerginginvestigators.org

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used to confirm the structure and identify characteristic vibrational modes associated with functional groups like C-F, C=O, O-H, and N-H. researchgate.net

Thermochemical Properties: Calculation of properties such as enthalpy of formation, entropy, and heat capacity, which are crucial for understanding the molecule's thermodynamic stability. jocpr.com

Atomic Charges: Determination of the partial charge on each atom, offering a more detailed view of the charge distribution than MEP alone. emerginginvestigators.org

These calculated properties provide a detailed structural and energetic profile of the molecule, which is essential for rational drug design and understanding its physicochemical behavior. mdpi.com

Molecular Dynamics Simulations for Dynamic Conformational Analysis

While quantum chemical calculations provide a static, time-independent picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior in a simulated environment, typically including explicit solvent molecules. nih.gov

For this compound, MD simulations would be used to:

Explore Conformational Space: An MD simulation can reveal the accessible conformations of the molecule in solution and the transitions between them. This can validate the low-energy structures predicted by DFT and potentially uncover other transiently stable conformations. nih.govnih.gov

Analyze Solvation Effects: By explicitly including water molecules, MD simulations provide a detailed picture of how the solvent interacts with the solute. This includes the formation and dynamics of hydrogen bonds between the carboxylic acid and amine groups and the surrounding water, which strongly influences the molecule's conformational preferences and properties. rsc.orgnih.gov

Study Dynamic Flexibility: MD can quantify the flexibility of different parts of the molecule, such as the piperidine ring (e.g., ring puckering) and the rotation of the carboxylic acid group. mdpi.com This dynamic information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

MD simulations thus complement the static quantum mechanical calculations by providing a time-resolved, dynamic view of the molecule's conformational landscape in a realistic, solvated environment. mdpi.com

Role in Advanced Molecular Design and Chemical Biology Research

As a Chiral Scaffold for Molecular Design

(3R)-3-Fluoropiperidine-3-carboxylic acid serves as a valuable chiral scaffold, offering a rigid framework for the construction of complex molecules. researchgate.net The inherent chirality of this compound is a critical feature in the synthesis of enantiomerically pure pharmaceuticals and probes, where specific stereochemistry is often essential for biological recognition and activity. researchgate.net The piperidine (B6355638) ring, a common motif in many bioactive compounds, combined with the unique properties of the fluorine atom, allows for the nuanced modulation of molecular shape and physicochemical properties. researchgate.net

Design of Conformationally Constrained Amino Acid Mimetics

The structure of this compound makes it an excellent candidate for the design of conformationally constrained amino acid mimetics. amazonaws.com The piperidine ring imposes significant restrictions on the torsional angles of the peptide backbone when incorporated, thereby reducing the conformational flexibility of the resulting peptide. This pre-organization can be advantageous in locking a peptide into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for its target.

Influence on Peptide and Protein Structure and Stability

Incorporating this compound into a peptide chain can have a profound impact on its secondary and tertiary structure. The rigid nature of the piperidine ring can disrupt or stabilize local secondary structures such as α-helices and β-sheets, depending on its placement within the sequence. For instance, the introduction of cyclic amino acids can induce turns or stabilize helical structures by reducing the entropic penalty of folding. rsc.orgnih.gov

Modulation of Molecular Properties in Design

The incorporation of this compound allows for the fine-tuning of various molecular properties crucial for drug design and chemical biology applications. The electronegativity of the fluorine atom can significantly impact the acidity (pKa) of the neighboring carboxylic acid group. Generally, the presence of a fluorine atom lowers the pKa of nearby acidic protons through inductive electron withdrawal. nih.govnih.gov This modulation of pKa can influence the charge state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.

Table 1: Predicted Physicochemical Properties of Substituted Piperidine-3-carboxylic Acids

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted pKa |

| Piperidine-3-carboxylic acid | C6H11NO2 | 129.16 | ~3.8 - 4.2 |

| This compound | C6H10FNO2 | 147.15 | 3.34±0.40 |

Note: The pKa value for this compound is a predicted value. The predicted pKa of the fluorinated compound is lower than its non-fluorinated counterpart, illustrating the electron-withdrawing effect of the fluorine atom.

Utility in Chemical Biology Tools and Probes

Beyond its role in scaffolding, this compound is a valuable component in the development of chemical biology tools, primarily due to the unique properties of the fluorine-19 (¹⁹F) isotope.

¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsemanticscholar.org Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from a labeled molecule is free from background interference, providing a clear window to observe its behavior. escholarship.org The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local microenvironment, making it an exquisite probe for conformational changes and binding events. mdpi.com

When this compound is incorporated into a peptide or a small molecule ligand, the ¹⁹F NMR signal can be monitored to study its interaction with a protein or other biological macromolecule. Upon binding, changes in the local environment of the fluorine atom will cause a shift in its resonance frequency, a change in signal intensity, or line broadening. escholarship.orgnih.gov These changes can provide valuable information about the binding affinity, the kinetics of the interaction, and conformational changes that occur upon binding. This makes this compound a powerful tool for fragment-based drug discovery, ligand screening, and detailed mechanistic studies of biomolecular interactions. escholarship.org

Table 2: NMR Properties of Selected Nuclei for Biological Studies

| Nucleus | Natural Abundance (%) | Spin (I) | Relative Sensitivity |

| ¹H | 99.98 | 1/2 | 1.00 |

| ¹³C | 1.1 | 1/2 | 0.016 |

| ¹⁵N | 0.37 | 1/2 | 0.001 |

| ¹⁹F | 100 | 1/2 | 0.83 |

This table highlights the favorable NMR properties of ¹⁹F, particularly its high natural abundance and sensitivity, making it an ideal probe for chemical biology applications.

Analytical and Characterization Methodologies in Research Context

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of (3R)-3-Fluoropiperidine-3-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra, the protons of the piperidine (B6355638) ring are expected to appear as complex multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The exact chemical shifts and coupling constants are influenced by the presence of the fluorine and carboxylic acid groups. The proton on the carbon bearing the fluorine atom (H3) would likely show coupling to the fluorine atom (²JH-F), resulting in a doublet of doublets. The protons on the carbons adjacent to the nitrogen atom (H2 and H6) would be expected to resonate at a lower field due to the deshielding effect of the nitrogen. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its signal would disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, generally between 165 and 185 ppm. libretexts.orgoregonstate.edu The carbon atom to which the fluorine is attached (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. Its chemical shift would be significantly influenced by the electronegative fluorine atom. The other carbon atoms of the piperidine ring would appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the nitrogen, fluorine, and carboxylic acid functionalities. mdpi.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. For this compound, the spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with adjacent protons, primarily the proton on C3 and potentially weaker, longer-range couplings with other protons on the piperidine ring. This provides valuable information for confirming the position of the fluorine atom. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | |||

| COOH | >10 | br s | - |

| H2, H6 | 2.5 - 4.0 | m | - |

| H4, H5 | 1.5 - 2.5 | m | - |

| ¹³C | |||

| C=O | 165 - 185 | s | - |

| C3 | 85 - 100 | d | ¹JC-F ≈ 180-250 |

| C2, C6 | 40 - 60 | t | - |

| C4, C5 | 20 - 40 | t | - |

| ¹⁹F | |||

| F3 | -160 to -200 | m | - |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorption bands include:

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H stretching vibration, which is broadened due to hydrogen bonding. orgchemboulder.comechemi.com

C-H Stretch: Absorptions corresponding to the C-H stretching of the piperidine ring will be observed in the 2850-3000 cm⁻¹ region. vscht.cz

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. orgchemboulder.comechemi.com

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ would be expected for the C-F stretching vibration.

C-N Stretch: A medium intensity absorption band in the 1020-1250 cm⁻¹ region can be attributed to the C-N stretching of the piperidine ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Piperidine Ring | C-H Stretch | 2850-3000 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Fluoroalkane | C-F Stretch | 1000-1400 | Strong |

| Amine | C-N Stretch | 1020-1250 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the molecular weight can be determined with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular ion peak [M]⁺ would be observed, and its accurate mass measurement by HRMS would confirm the elemental composition of C₆H₁₀FNO₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org The fragmentation of the piperidine ring can also occur, leading to a series of characteristic fragment ions. The presence of the fluorine atom would also influence the fragmentation pattern.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 147.07 | Molecular Ion |

| [M-OH]⁺ | 130.07 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 102.08 | Loss of carboxyl group |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric excess, which is a critical parameter for a chiral compound.

Chiral Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique for the separation of enantiomers. afmps.benih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of a polar organic modifier such as methanol (B129727) or ethanol. afmps.be SFC offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, and higher efficiency. selvita.com

For the determination of the enantiomeric excess of this compound, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds. nih.gov The selection of the appropriate CSP and the optimization of the mobile phase composition are crucial for achieving baseline separation of the (3R) and (3S) enantiomers.

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of chiral compounds. Similar to SFC, chiral HPLC relies on the use of a chiral stationary phase to differentiate between enantiomers. google.com Alternatively, a pre-column derivatization step can be employed, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov

For this compound, a normal-phase or reversed-phase chiral HPLC method could be developed. The choice of the mobile phase, which typically consists of a mixture of an organic solvent and a buffer, is critical for achieving optimal separation. The detection is usually performed using a UV detector, although the lack of a strong chromophore in the molecule might necessitate derivatization to enhance detection sensitivity. google.com

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and conformational preferences, which are crucial for a comprehensive understanding of a molecule's structure and its interactions in a crystalline environment.

Despite a thorough search of publicly available scientific literature, specific X-ray crystallographic data for this compound could not be located. Definitive repositories for crystallographic information, such as the Cambridge Structural Database (CSD), would be the primary source for such data. The absence of published crystallographic information suggests that a single crystal structure of this specific compound may not have been determined or publicly disclosed to date.

In a typical X-ray crystallographic analysis of a compound like this compound, the process would involve growing a single crystal of high quality. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield detailed information about the crystal structure, which would be presented in a series of data tables.

A hypothetical crystallographic study would provide key parameters such as the crystal system, space group, and unit cell dimensions. Further refinement of the data would yield the precise atomic coordinates of each atom in the molecule, allowing for the calculation of all bond lengths and angles. For this compound, particular attention would be paid to the conformation of the piperidine ring, the orientation of the fluorine and carboxylic acid substituents, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Should the crystal structure of this compound be determined in the future, the resulting data would be invaluable for computational modeling, understanding its physicochemical properties, and informing the design of related molecules in various fields of chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-Fluoropiperidine-3-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves fluorination of piperidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under controlled pH and temperature. Enantiomeric purity is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. For example, fluorination of 3-hydroxypiperidine-3-carboxylic acid derivatives followed by deprotection can yield the target compound. Reaction optimization (solvent, catalyst) is critical to minimize racemization .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and advanced NMR techniques (e.g., NOESY, J-based coupling analysis) can correlate stereochemistry with spectral data. Computational methods (DFT calculations) may supplement experimental data to validate the 3R configuration .

Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to handling this compound in aqueous biological assays?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility; measure pKa via potentiometric titration (e.g., Sirius T3 instrument). Solubility in buffers (PBS, DMSO) should be quantified using UV-Vis spectroscopy or HPLC. Fluorine’s electronegativity may lower the pKa compared to non-fluorinated analogs, affecting ionization in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.